molecular formula C12H9N B1329717 1H-Benzo[g]indole CAS No. 233-34-1

1H-Benzo[g]indole

Cat. No.: B1329717
CAS No.: 233-34-1
M. Wt: 167.21 g/mol
InChI Key: HIYWOHBEPVGIQN-UHFFFAOYSA-N
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Description

1H-Benzo[g]indole is an aromatic heterocyclic compound consisting of a benzene ring fused to an indole structureIt is a colorless solid with a molecular formula of C12H9N and a molecular weight of 167.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzo[g]indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the cyclization of an N-arylhydrazone under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses microwave acceleration to enhance reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[g]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1H-Benzo[g]indole derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds exhibit cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, which demonstrated significant cytotoxic activity against leukemia and breast cancer cells at nanomolar concentrations . The mechanism of action is believed to involve interactions with DNA and metabolic enzymes, leading to cell growth inhibition .

Anti-inflammatory Effects
Certain derivatives of this compound have shown promise in reducing inflammation. For example, specific compounds were found to inhibit neutrophil elastase release and superoxide anion generation, indicating potential use in treating inflammatory diseases . The dual inhibitory effects suggest that these compounds could be developed into therapeutic agents for conditions characterized by excessive inflammation.

Antimicrobial Properties
Research has also highlighted the antibacterial and antifungal activities of modified this compound derivatives. Compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . This broad-spectrum activity positions these derivatives as candidates for new antimicrobial agents.

Materials Science Applications

Fluorescent Probes
The unique optical properties of this compound derivatives make them suitable for applications in materials science, particularly as fluorescent probes. Studies have reported the synthesis of near-infrared fluorophores based on this compound, which can be used in bioimaging and sensing applications . The ability to modify these compounds further enhances their utility in developing sensitive detection systems for biological targets.

Data Summary Table

Application AreaCompound TypeKey Findings
Anticancer2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoleSignificant cytotoxicity against leukemia and breast cancer cells .
Anti-inflammatoryVarious derivativesInhibition of neutrophil elastase release .
AntimicrobialModified benzo[g]indolesEffective against Gram-positive/negative bacteria and fungi .
Fluorescent ProbesNear-infrared fluorophoresUseful in bioimaging applications .

Mechanism of Action

The mechanism of action of 1H-Benzo[g]indole varies depending on its application:

Comparison with Similar Compounds

1H-Benzo[g]indole can be compared to other indole derivatives:

Uniqueness: this compound is unique due to its specific ring fusion and the resulting chemical properties, which make it suitable for specialized applications in various fields of research and industry.

Biological Activity

1H-Benzo[g]indole is a heterocyclic compound that has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic properties, antibacterial and antifungal effects, and potential applications in pharmaceuticals.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. The synthesis of this compound derivatives often involves cyclization reactions of substituted anilines or arylamidrazones. For instance, a novel series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized using polyphosphoric acid as a cyclizing agent, yielding compounds with significant cytotoxic activity against various cancer cell lines .

Cytotoxic Activity

Recent studies have demonstrated that this compound derivatives exhibit notable cytotoxic effects against a range of human cancer cell lines. In one study, compounds derived from this compound were screened against 60 different cancer cell lines, revealing significant activity particularly against leukemia and melanoma cells. For example, certain derivatives displayed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 560 nM in leukemia cells .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineGI50 (µM)
2cHL-60 (leukemia)3.9
3cMOLT-4 (leukemia)2.3
3cMALME-3M (melanoma)5.44
3cHS578T (breast)6.05

These results indicate that modifications to the benzo[g]indole structure can enhance its cytotoxic properties, making it a promising candidate for further drug development.

Antibacterial and Antifungal Properties

In addition to its cytotoxic effects, certain derivatives of this compound have demonstrated antibacterial and antifungal activities. For example, synthesized compounds exhibited significant antibacterial activity against Klebsiella pneumoniae and antifungal activity against Candida albicans. The modifications involving coupling with amino sugars resulted in derivatives that showed moderate to good biological activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial and Antifungal Activity of Modified Derivatives

CompoundActivity TypeOrganismEffectiveness
Trimethyl-1H-benzo[e]indoleAntibacterialKlebsiella pneumoniaeModerate
Trimethyl-1H-benzo[e]indoleAntifungalCandida albicansGood

These findings suggest the potential for developing new antimicrobial agents based on the benzo[g]indole scaffold.

The mechanisms underlying the biological activities of this compound derivatives are complex and may involve multiple pathways. For cytotoxic effects, it is hypothesized that these compounds interact with cellular targets such as DNA or metabolic enzymes, leading to apoptosis or autophagy in cancer cells . The presence of functional groups like azo may also play a role in enhancing their reactivity and biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of benzo[g]indole derivatives:

  • Study on Polyamine Conjugates : Research indicated that polyamine conjugates with benzo[g]indole structures could induce autophagy and apoptosis in cancer cells, demonstrating their potential as novel chemotherapeutic agents .
  • Cytotoxicity Screening : A comprehensive screening study found that specific derivatives exhibited selective toxicity towards leukemia cell lines while sparing normal cells, suggesting a targeted approach in cancer therapy .

Properties

IUPAC Name

1H-benzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075202
Record name 1H-Benz[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-34-1
Record name 1H-Benz(g)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341
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Record name 1H-Benz[g]indole
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Record name 1H-Benz[g]indole
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Record name 1H-Benzo[g]indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H-benzo[g]indole?

A1: this compound has the molecular formula C12H9N and a molecular weight of 167.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies utilizing various spectroscopic techniques have been conducted on this compound and its derivatives. For instance, UV-Vis, FTIR, and scanning electron microscopy were employed to characterize the structure and morphology of electrochemically synthesized poly(this compound) films. [] These analyses provide insights into the polymer's properties and potential applications.

Q3: How can 4-chloro-5-hydroxy-1H-benzo[g]indoles be synthesized?

A3: 4-chloro-5-hydroxy-1H-benzo[g]indoles can be synthesized by reacting methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate or 3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-buten-2-one with primary amines. [, ] This reaction primarily yields the desired 1H-benzo[g]indoles alongside minor amounts of 1H-benzo[f]indole derivatives.

Q4: Can palladium catalysts be used in reactions involving this compound derivatives?

A4: Yes, palladium catalysts have proven useful in reactions with this compound derivatives. For example, a palladium-catalyzed reaction using acetyl oximes and isocyanides was developed to synthesize 2H-pyrrol-2-imines, which could be further transformed into this compound-2,3-dione derivatives through acid hydrolysis. [] This highlights the versatility of palladium catalysis in constructing diverse heterocyclic compounds.

Q5: What is the role of copper in reactions with 2-alkynyl-1,8-bis(dimethylamino)naphthalenes leading to 1H-benzo[g]indoles?

A5: Copper plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of specific this compound isomers. In some cases, copper catalyzes an oxidative transformation to produce 3-aroylbenzo[g]indoles. [] The presence of copper alongside palladium allows for a switch in the electrophilic and nucleophilic sites of the acetylenic bond, influencing the reaction outcome.

Q6: What are the potential applications of poly(this compound) in electrochromic devices?

A6: Poly(this compound) (PBIn) exhibits promising electrochromic properties, making it suitable for use in electrochromic devices (ECDs). [] When combined with poly(3,4-ethylenedioxythiophene) (PEDOT) in an ECD, PBIn contributes to good optical contrast, high coloration efficiency, fast response time, improved optical memory, and long-term stability. [] This suggests its potential for applications in displays, smart windows, and other optoelectronic devices.

Q7: Can this compound derivatives be used as building blocks for fluorescent materials?

A7: Yes, this compound derivatives show promise as building blocks for deep blue fluorescent materials. Specifically, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was used to create D–π–A–π–D deep blue fluorescent materials. [] These materials exhibit a stable efficiency curve at high luminance, highlighting their potential for organic light-emitting diode (OLED) applications.

Q8: Do any this compound derivatives exhibit biological activity?

A8: Yes, several this compound derivatives have shown promising biological activities. For instance, 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives exhibited cytotoxic activity against various human cancer cell lines. [] Additionally, benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human 5-lipoxygenase (5-LO). [] This enzyme plays a critical role in inflammatory processes, suggesting the potential of these derivatives as anti-inflammatory agents.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A9: Yes, SAR studies have been conducted on certain this compound derivatives. For example, research on 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benzindol-8-amines investigated the effects of different substituents on serotonergic and dopaminergic activity. [] This research helped elucidate the structural features critical for modulating activity at specific receptor subtypes.

Q10: Are there any known applications of this compound derivatives in drug discovery?

A10: While specific drugs based on this compound are not yet commercially available, its derivatives have shown promise in drug discovery. For example, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were investigated for their D2-like binding affinity, suggesting their potential as therapeutic agents targeting dopamine receptors. [, ] Further research in this area could lead to the development of novel therapeutics for various neurological and psychiatric disorders.

Q11: Has computational chemistry been used to study this compound and its derivatives?

A11: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives. Quantum chemical calculations were employed to elucidate the polymerization mechanism of this compound, revealing that polymerization mainly occurs at the C(2) and C(5) positions. [] Such computational studies provide valuable insights into the electronic structure and reactivity of these compounds.

Q12: Are there any known methods for analyzing and characterizing this compound and its derivatives?

A12: Various analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods like NMR (1H NMR and 13C NMR) and mass spectrometry (MS), as well as elemental analysis. [] These techniques provide valuable information about the compound's structure, purity, and other characteristics.

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